molecular formula C18H18 B13146216 9-Cyclopropyl-10-methyl-9,10-dihydroanthracene

9-Cyclopropyl-10-methyl-9,10-dihydroanthracene

Cat. No.: B13146216
M. Wt: 234.3 g/mol
InChI Key: CFRMVCRNAFAJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Cyclopropyl-10-methyl-9,10-dihydroanthracene is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene It is characterized by the presence of a cyclopropyl group and a methyl group attached to the 9 and 10 positions of the dihydroanthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cyclopropyl-10-methyl-9,10-dihydroanthracene can be achieved through several methods. One common approach involves the hydrogenation of anthracene at the 9 and 10 positions. This can be done using a dissolving metal reduction method, such as sodium in ethanol, or by using magnesium as a reducing agent . Another method involves the coupling of benzyl chloride with aluminium chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of anthracene to the desired product.

Chemical Reactions Analysis

Types of Reactions

9-Cyclopropyl-10-methyl-9,10-dihydroanthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthracene derivatives.

    Reduction: It can be further reduced to form more saturated hydrocarbons.

    Substitution: The cyclopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include anthracene derivatives, more saturated hydrocarbons, and substituted dihydroanthracene compounds.

Scientific Research Applications

9-Cyclopropyl-10-methyl-9,10-dihydroanthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Cyclopropyl-10-methyl-9,10-dihydroanthracene involves its ability to donate hydrogen atoms in transfer hydrogenation reactions. This property is utilized in various catalytic processes where the compound acts as a hydrogen donor to facilitate the reduction of other molecules . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Cyclopropyl-10-methyl-9,10-dihydroanthracene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on the reactivity and stability of dihydroanthracene derivatives.

Properties

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

9-cyclopropyl-10-methyl-9,10-dihydroanthracene

InChI

InChI=1S/C18H18/c1-12-14-6-2-4-8-16(14)18(13-10-11-13)17-9-5-3-7-15(12)17/h2-9,12-13,18H,10-11H2,1H3

InChI Key

CFRMVCRNAFAJKP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(C3=CC=CC=C13)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.